molecular formula C18H13ClN2O3S B2851298 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 462603-95-8

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2851298
CAS No.: 462603-95-8
M. Wt: 372.82
InChI Key: KBVHQYXHANVNQQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzodioxine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a thiazole ring, chlorophenyl group, and benzodioxine moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potentially higher efficacy in certain biological activities compared to similar compounds .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C18H15ClN2O3SC_{18}H_{15}ClN_{2}O_{3}S, with a molecular weight of approximately 439.9 g/mol. The compound features:

  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Benzodioxine Moiety : Often associated with neuroprotective effects.
  • Chlorophenyl Group : Enhances electrophilic character and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of the benzodioxine structure via cyclization techniques.
  • Finalization through acylation to yield the carboxamide functional group.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. Research has shown that thiazole derivatives can effectively inhibit bacterial growth, particularly against Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group may enhance these effects through increased lipophilicity and interaction with microbial membranes.

Anticancer Potential

The thiazole and benzodioxine components are often linked to anticancer activities. Studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell proliferation . For instance, compounds similar to this compound have been shown to inhibit tumor growth in various in vitro models.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds containing thiazole rings have been reported to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study investigating the effects of thiazole derivatives on human cancer cell lines found that certain modifications significantly enhanced cytotoxicity. The presence of the chlorophenyl group was crucial for maximizing this effect .
  • Animal Models : In vivo studies demonstrated that administration of similar benzodioxine derivatives resulted in reduced tumor size and improved survival rates in mice models of cancer .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, Benzodioxine coreAntimicrobial, Anticancer
5-Imino-2,5-dihydro-1H-pyrrol-3-olPyrrole structureAnti-inflammatory
2-Amino-thiazole derivativesThiazole & amine groupsAnticancer

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHQYXHANVNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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